2-Iodothiophene

Catalog No.
S702668
CAS No.
3437-95-4
M.F
C4H3IS
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodothiophene

CAS Number

3437-95-4

Product Name

2-Iodothiophene

IUPAC Name

2-iodothiophene

Molecular Formula

C4H3IS

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H

InChI Key

ROIMNSWDOJCBFR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)I

Canonical SMILES

C1=CSC(=C1)I

2-Iodothiophene has the molecular formula C₄H₃IS and a molecular weight of approximately 210.04 g/mol. It is known as α-iodothiophene and is classified as a thiophene derivative due to the presence of a sulfur atom in its five-membered ring structure. The compound is typically a pale yellow liquid that is sensitive to light and moisture .

2-Iodothiophene is a hazardous compound. It is classified as acutely toxic upon oral ingestion, causes severe skin and eye irritation, and is a suspected skin sensitizer []. It is also a combustible liquid []. When handling 2-Iodothiophene, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood is mandatory [].

Please note:

  • The mechanism of action is not applicable to 2-Iodothiophene as it is not a biological molecule.
  • Cross-coupling reactions

    The C-I bond in 2-iodothiophene readily undergoes palladium-catalyzed cross-coupling reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the thiophene ring. A study by Chinchilla et al. investigated the mechanism of such a reaction between 2-iodothiophene and potassium (E)-heptenyldimethylsilanolate [].

  • Sonogashira reaction

    2-Iodothiophene can participate in the Sonogashira reaction, a copper-catalyzed coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction allows for the formation of carbon-carbon bonds between 2-iodothiophene and various alkynes. Studies have shown that 2-iodothiophene can be used in a microwave-enhanced version of this reaction, leading to a faster and more efficient process [].

Other Applications

  • Synthesis of functional materials

    2-Iodothiophene can be used as a building block in the synthesis of functional materials. For instance, it can be used as a monomer for the preparation of thin conductive films through plasma polymerization [].

  • Development of new pharmaceuticals

    The unique properties of 2-iodothiophene make it a potential candidate for the development of new drugs. However, further research is needed to explore its potential therapeutic applications.

, particularly as a reagent in cross-coupling reactions. It can undergo:

  • N-Arylation: This reaction involves the coupling of 2-iodothiophene with aryl amines to form N-arylated thiophenes, which are valuable intermediates in organic synthesis .
  • Grignard Reactions: When treated with magnesium, 2-iodothiophene forms Grignard reagents that can be used to synthesize other thiophene derivatives .
  • Photoinduced Reactions: Studies have shown that 2-iodothiophene can undergo photoinduced reactions in various solvents, leading to different products depending on the reaction conditions .

Research indicates that 2-iodothiophene exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives of iodothiophenes have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: Compounds related to 2-iodothiophene have demonstrated antimicrobial activity against various pathogens .

Several methods exist for synthesizing 2-iodothiophene:

  • From 2-Chlorothiophene: A common method involves reacting 2-chlorothiophene with sodium iodide in a mixed solvent of acetone and tetrahydrofuran under inert conditions, yielding high purity and yield .
    text
    Reaction Conditions:- Reactants: 2-Chlorothiophene, Sodium Iodide- Solvents: Acetone / Tetrahydrofuran- Temperature: Room temperature- Yield: Approximately 92%[2].
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions can also lead to the formation of 2-iodothiophene from various precursors .

2-Iodothiophene finds applications in several fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Material Science: Used in the development of conductive polymers and organic electronics.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities .

Interaction studies involving 2-iodothiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in synthetic pathways and potential biological mechanisms. The compound's interactions can vary significantly based on the substituents on the thiophene ring and the conditions under which reactions are conducted .

Several compounds share structural similarities with 2-iodothiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-IodothiopheneThiophene derivativeHigher reactivity compared to 2-iodo variant due to position .
2-BromothiopheneThiophene derivativeSimilar reactivity but less potent than iodinated derivatives .
ThiophenolAromatic thiolLacks iodine but retains sulfur functionality; used in different contexts .
2,5-DiiodothiopheneDiiodinated thiopheneIncreased iodine content may enhance reactivity but complicates synthesis .

Uniqueness of 2-Iodothiophene

The distinct positioning of the iodine atom at the second carbon of the thiophene ring significantly influences both its chemical reactivity and biological properties. This positioning allows for specific types of nucleophilic substitutions and cross-coupling reactions that are not as effectively achieved with other halogenated thiophenes.

XLogP3

2.6

Boiling Point

181.0 °C

Melting Point

-40.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.05 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3437-95-4

Wikipedia

2-Iodothiophene

General Manufacturing Information

Thiophene, 2-iodo-: ACTIVE

Dates

Modify: 2023-08-15

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